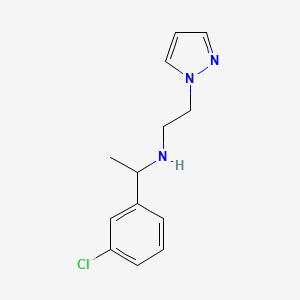![molecular formula C16H24OSi B14891217 [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a propargylic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3,4-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Purification of the product is typically achieved through distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylacetophenone.
Reduction: Formation of 3,4-dimethylphenylpropane.
Substitution: Formation of various substituted propargylic ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in medicinal chemistry.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The trimethylsilyl group can enhance the lipophilicity of drug molecules, improving their bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites of a molecule. The propargylic ether moiety can participate in nucleophilic addition and substitution reactions, allowing for the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
Similar Compounds
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: Similar structure with methoxy groups instead of methyl groups.
[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triethyl-silane: Similar structure with triethylsilyl group instead of trimethylsilyl group.
[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triphenyl-silane: Similar structure with triphenylsilyl group instead of trimethylsilyl group.
Uniqueness
The uniqueness of [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane lies in its specific combination of the trimethylsilyl group and the propargylic ether moiety. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications. The presence of the 3,4-dimethylphenyl group adds to its uniqueness by influencing the compound’s electronic and steric properties.
Propiedades
Fórmula molecular |
C16H24OSi |
|---|---|
Peso molecular |
260.45 g/mol |
Nombre IUPAC |
[4-(3,4-dimethylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-13-8-9-15(12-14(13)2)10-11-16(3,4)17-18(5,6)7/h8-9,12H,1-7H3 |
Clave InChI |
WRUFTDWSXDGVJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C#CC(C)(C)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


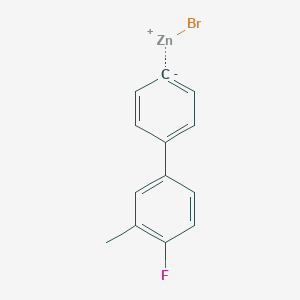
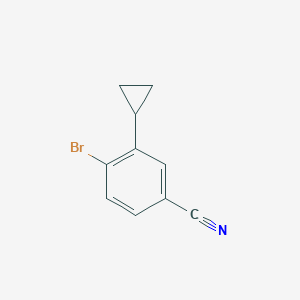
![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)

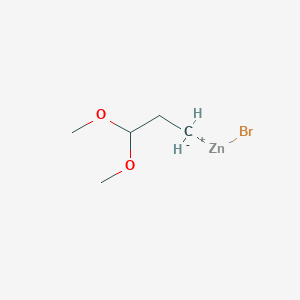
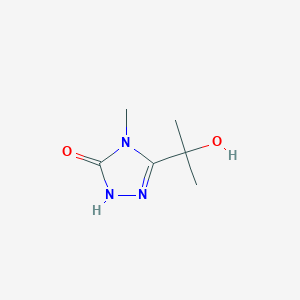
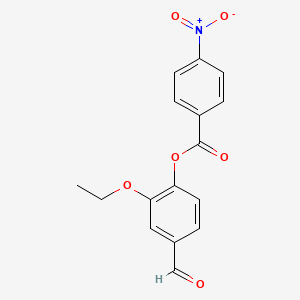
![(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)

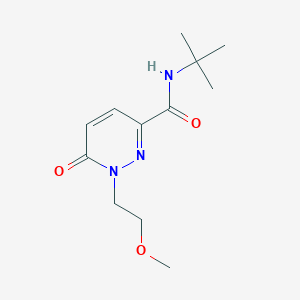
![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
